molecular formula C27H32N4O2 B2658253 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide CAS No. 1251593-52-8

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide

Cat. No.: B2658253
CAS No.: 1251593-52-8
M. Wt: 444.579
InChI Key: GFDSYHWRFOPKLT-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide is a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) Source . CDK8, as part of the mediator complex, plays a critical regulatory role in transcription by controlling the activity of key transcription factors, including those in the STAT1 and β-catenin pathways Source . Its primary research value lies in probing the oncogenic functions of CDK8, which is frequently implicated in colorectal cancer, melanoma, and acute myeloid leukemia Source . By selectively inhibiting CDK8, this compound suppresses the phosphorylation of STAT1 SER727, thereby disrupting oncogenic transcriptional programs and demonstrating efficacy in preclinical models of cancer Source . It serves as an essential chemical tool for investigating transcriptional dysregulation, validating CDK8 as a therapeutic target, and studying the role of the mediator complex in signal transduction and cell cycle progression.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-19(2)23-11-9-21(10-12-23)15-28-26(32)18-31-20(3)29-25-13-14-30(17-24(25)27(31)33)16-22-7-5-4-6-8-22/h4-12,19H,13-18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDSYHWRFOPKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine ring system.

    Introduction of the Benzyl and Methyl Groups: Benzylation and methylation reactions are carried out using benzyl halides and methylating agents, respectively.

    Acylation: The final step involves the acylation of the intermediate compound with 4-isopropylbenzylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide presents a unique structure that has garnered attention for its potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, highlighting relevant case studies and providing comprehensive data tables.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrido[4,3-d]pyrimidines can inhibit the heat shock protein 90 (Hsp90), which is overexpressed in various cancers such as melanoma and breast cancer .

Case Study: Hsp90 Inhibition

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrido[4,3-d]pyrimidine were synthesized and evaluated for their ability to inhibit Hsp90. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A related study explored the physicochemical properties and antimicrobial efficacy of spirocyclic thieno[2,3-d]pyrimidine derivatives, revealing that modifications to the pyrimidine core can enhance antimicrobial action .

Case Study: Antimicrobial Activity

In a comparative study, various derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that pyrido[4,3-d]pyrimidines may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Neuroprotection in Models

A recent investigation into the neuroprotective effects of pyrido[4,3-d]pyrimidine derivatives demonstrated their ability to reduce oxidative stress markers in cellular models of neurodegeneration. The compounds were shown to upregulate antioxidant enzymes while downregulating pro-apoptotic factors .

Mechanism of Action

The mechanism of action of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridopyrimidinone Cores

The pyrido-pyrimidinone scaffold is shared with several bioactive compounds. Key structural variations include:

Compound Name Substituents Bioactivity Highlights Reference
2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethylphenyl)acetamide 7-benzyl, 2-(p-tolyl), 2,5-dimethylphenyl Potential kinase inhibition (hypothesized)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Thio-linked pyrimidinone, benzyl acetamide Antimicrobial activity demonstrated
Target Compound 6-benzyl, 4-isopropylbenzyl acetamide Underexplored; predicted enzyme modulation

Key Observations :

  • The 4-isopropylbenzyl acetamide side chain distinguishes it from the simpler benzyl or dimethylphenyl groups in analogues, possibly improving lipophilicity and pharmacokinetics .
Functional Group Impact on Bioactivity
  • Pyridopyrimidinone Core: Common in kinase inhibitors (e.g., PI3K, CDK inhibitors). The 4-oxo group is critical for hydrogen bonding with ATP-binding pockets .
  • Acetamide Side Chain : The 4-isopropylbenzyl group in the target compound may confer higher metabolic stability than the thioether in , which is prone to oxidation.
  • Benzyl vs.

Research Findings and Limitations

  • Synthetic Feasibility: The pyridopyrimidinone core is synthetically accessible via multicomponent reactions, as evidenced by analogues in . However, introducing the 4-isopropylbenzyl acetamide may require specialized coupling reagents.

Biological Activity

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide is a synthetic derivative belonging to the class of pyrido[4,3-d]pyrimidines. This class has garnered attention due to their potential therapeutic applications in various diseases, particularly in oncology and immunology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C23H28N4O2
  • Molecular Weight : 396.49 g/mol
  • CAS Number : Not explicitly provided in the search results.

Pyrido[4,3-d]pyrimidines are known to exhibit various biological activities primarily through their interaction with key enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for our compound include:

  • Inhibition of Protein Kinases : This compound may act as an inhibitor of specific protein kinases involved in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : It may enhance apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Anti-inflammatory Effects : Potentially through modulation of immune cell activity and cytokine production.

Anticancer Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class demonstrate significant anticancer properties. For instance:

  • A study evaluated a related compound's ability to inhibit Hsp90 and PI3Kα with IC50 values of 38.6 nM and 48.4 nM respectively, leading to reduced cell proliferation and increased apoptosis in melanoma cells .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, which can be significant in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Study on Hsp90 InhibitionDemonstrated that related compounds induce apoptosis in melanoma cells through Hsp90 inhibition.
Structure-Activity Relationship (SAR) AnalysisIdentified key structural features that enhance kinase inhibition and biological activity.
Review on Pyrido[2,3-d]pyrimidinesDiscussed the therapeutic potential of various derivatives including those targeting cancer pathways.

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